2-(Chloromethyl)-3-fluoro-5-methoxypyridine
Description
2-(Chloromethyl)-3-fluoro-5-methoxypyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chloromethyl group at position 2, a fluorine atom at position 3, and a methoxy group at position 5. Its molecular formula is C₇H₇ClFNO, and it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. The chloromethyl group enables further functionalization via nucleophilic substitution, while the fluorine and methoxy groups modulate electronic properties and solubility .
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
2-(chloromethyl)-3-fluoro-5-methoxypyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-11-5-2-6(9)7(3-8)10-4-5/h2,4H,3H2,1H3 |
InChI Key |
VDCPTVJOODXYPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)CCl)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Protonation of Formaldehyde : The carbonyl oxygen of formaldehyde is protonated by HCl, enhancing electrophilicity at the carbonyl carbon.
- Electrophilic Attack : The aromatic ring of 3-fluoro-5-methoxypyridine attacks the electrophilic carbon, forming a benzyl alcohol intermediate.
- Chloride Substitution : The intermediate undergoes rapid substitution with HCl, yielding the chloromethylated product.
Critical Parameters :
- Temperature : 40–60°C balances reaction rate and by-product formation.
- Catalyst Loading : 10–15 mol% ZnCl₂ optimizes electrophilic activation without promoting polymerization.
- Molar Ratios : A 1:1.2 ratio of substrate to formaldehyde minimizes di-chloromethylation.
Performance Data :
| Parameter | Optimal Range | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Temperature | 50°C | 68–72 | 85–90 |
| HCl Concentration | 32–37% | 70 | 88 |
| Reaction Time | 6–8 hours | 75 | 92 |
Limitations include the formation of bis(chloromethyl) ether, a carcinogenic by-product, necessitating rigorous purification.
Vapor-Phase Chlorination for Industrial Scalability
Adapted from methodologies developed for analogous pyridine derivatives, vapor-phase chlorination offers a continuous production pathway. This method involves passing 3-fluoro-5-methoxypyridine and chlorine gas through a heated reactor.
Process Optimization
- Temperature : 350–400°C maximizes mono-chlorination while suppressing ring degradation.
- Residence Time : 10–15 seconds prevents over-chlorination.
- Diluent Gases : Nitrogen (1:2 v/v) reduces coking and enhances heat transfer.
Industrial-Scale Data :
| Condition | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorine Ratio | 1:1.5 | 78 | 94 |
| Reactor Pressure | 1.5 atm | 82 | 96 |
| Catalyst (TiO₂) | 5 wt% | 85 | 98 |
This method eliminates solvent use, aligning with green chemistry principles, but requires precise temperature control to avoid polyhalogenation.
Catalytic Systems with Ionic Liquids
Recent advances leverage ionic liquids as dual solvents and catalysts to enhance reaction efficiency. A Chinese patent (CN101774880A) describes using alkylsulfonate amine ylide salts with Lewis acids (e.g., AlCl₃) under mild conditions.
Key Innovations
- Catalyst Design : Alkylsulfonate amine ylides form stable ionic liquids in situ, improving substrate solubility and reaction homogeneity.
- Reaction Profile : Conducted at 25–40°C, reducing energy input and side reactions.
- Reusability : Catalysts retain >90% activity after five cycles.
Performance Metrics :
| Metric | Ionic Liquid System | Traditional ZnCl₂ |
|---|---|---|
| Yield (%) | 89 | 72 |
| Selectivity (%) | 95 | 88 |
| Reaction Time (hours) | 4 | 8 |
This approach significantly reduces hazardous waste generation, addressing environmental concerns associated with classical methods.
Comparative Analysis of Methodologies
Efficiency and Scalability :
- Blanc Reaction : Ideal for laboratory-scale synthesis due to simplicity but limited by by-products.
- Vapor-Phase : Suited for bulk production but demands high capital investment.
- Ionic Liquids : Emerging as a sustainable alternative with superior yields and lower toxicity.
Environmental Impact :
| Method | Waste Generated (kg/kg product) | Energy Intensity (kWh/kg) |
|---|---|---|
| Blanc Reaction | 3.2 | 12 |
| Vapor-Phase | 1.1 | 18 |
| Ionic Liquid Catalysis | 0.6 | 8 |
Industrial-Scale Production Strategies
Modern facilities integrate hybrid approaches:
- Continuous Flow Blanc Systems : Microreactors enhance heat/mass transfer, achieving 80% yield at 10 kg/hr throughput.
- Catalytic Distillation : Combines vapor-phase chlorination with in-situ product separation, reducing downstream purification costs.
Case Study : A European manufacturer reported a 92% yield using a ZnCl₂-impregnated silica catalyst in a fixed-bed reactor, underscoring the viability of heterogeneous catalysis for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-fluoro-5-methoxypyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluoro group can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated pyridine derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-fluoro-5-methoxypyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-fluoro-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites in proteins, while the fluoro and methoxy groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Positioning and Electronic Effects
The reactivity and applications of pyridine derivatives are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison
Pharmacological and Industrial Relevance
- Target Compound : The fluorine atom enhances bioavailability and target binding in kinase inhibitors (e.g., EGFR inhibitors). Methoxy improves water solubility, critical for oral drug formulations .
- 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine : The trifluoromethyl group confers resistance to oxidative degradation, making it valuable in long-lasting pesticides .
- 2-Chloro-5-fluoro-3-methylpyridine : Methyl and fluorine synergize to enhance lipophilicity, improving membrane penetration in herbicides .
Biological Activity
2-(Chloromethyl)-3-fluoro-5-methoxypyridine is a pyridine derivative that has garnered attention due to its significant biological activity, particularly in pharmaceutical applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique arrangement of substituents on the pyridine ring:
- Chloromethyl group at the 2-position
- Fluorine atom at the 3-position
- Methoxy group at the 5-position
This configuration contributes to its distinctive chemical reactivity and biological interactions. The presence of halogen atoms, particularly chlorine and fluorine, enhances its binding affinity to various biological targets, making it a valuable candidate in drug discovery.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Compounds with similar structures have been associated with anticancer effects. The halogen substituents may enhance interaction with cancer-related enzymes or receptors, potentially inhibiting tumor growth.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, modulating their activity and impacting various metabolic pathways.
The mechanisms underlying the biological activity of this compound are primarily related to its ability to bind to molecular targets:
- Binding Affinity : Studies suggest that the halogen atoms increase binding affinity to enzymes and receptors by providing stronger interactions through halogen bonding.
- Modulation of Signaling Pathways : By interacting with key proteins involved in cell signaling, this compound may alter pathways associated with cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 2-Chloro-3-fluoro-4-methylpyridine | Methyl group instead of methoxy | 0.91 |
| 6-Chloro-5-fluoronicotinonitrile | Different nitrogen position | 0.88 |
| 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | Trifluoromethyl group instead of methoxy | 0.85 |
| 3-Chloro-2-fluoro-5-methoxypyridine | Different positioning of chlorine and fluorine | 0.86 |
This table highlights how variations in substituent groups affect biological activity and potential therapeutic applications.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that related pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects .
- Enzyme Interaction Studies : Research focused on the binding mechanisms revealed that the compound effectively inhibits certain enzymes linked to cancer progression, enhancing its potential as an anticancer agent .
- Inflammatory Response Modulation : In vitro studies indicated that this compound could reduce pro-inflammatory cytokine production, supporting its role in anti-inflammatory therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(chloromethyl)-3-fluoro-5-methoxypyridine to minimize by-product formation?
- Methodology : Use regioselective halogenation and methoxylation steps. For chloromethylation, phthalyl chloride as a chlorinating agent (as in 2-chloro-5-methylpyridine synthesis ) can be adapted. Optimize reaction conditions (temperature, solvent polarity) to suppress competing reactions like over-halogenation. Monitor intermediates via TLC or HPLC.
- Key Evidence : Chlorinating agents and regioselectivity in pyridine derivatives , substituent effects on reactivity .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodology : Combine H/C NMR to identify substituent positions (e.g., methoxy at C5, fluoro at C3). X-ray crystallography (as in related fluoropyridines ) resolves ambiguity in stereoelectronic effects. Mass spectrometry confirms molecular weight, while IR spectroscopy detects functional groups (e.g., C-Cl stretch at ~550 cm).
- Key Evidence : Structural analysis of fluorophenylpyridines via X-ray , NMR characterization of chloromethylpyridines .
Q. How does the chloromethyl group influence nucleophilic substitution reactions?
- Methodology : React with nucleophiles (e.g., amines, thiols) under mild conditions (e.g., DMF, 60°C). The chloromethyl group’s electron-withdrawing effect accelerates SN2 mechanisms. Monitor reaction progress via F NMR to track fluorine’s electronic environment changes.
- Key Evidence : Reactivity of chloromethylpyridines in pharmaceutical synthesis .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Use HPLC to quantify degradation products. Avoid strong oxidizers, as decomposition may release HCl, CO, or nitrogen oxides . Store in inert atmospheres (<25°C) with desiccants.
- Key Evidence : Decomposition pathways of chloromethylpyridines .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in further functionalization of the pyridine ring?
- Methodology : Use DFT calculations (e.g., Gaussian 16) to map electron density and Fukui indices. Compare with experimental data from analogous compounds (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine ). Validate predictions via kinetic studies of competing substitution pathways.
- Key Evidence : Substituent effects on pyridine ring reactivity .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
- Methodology : Standardize assay conditions (e.g., cell line viability, solvent controls). Perform dose-response curves to identify off-target effects. Cross-validate with structural analogs (e.g., 3-(chloromethyl)-5-phenylpyridine ) to isolate substituent-specific bioactivity.
- Key Evidence : Biological activity of chloromethylpyridines in drug discovery .
Q. How can molecular docking elucidate interactions between this compound and neurological targets?
- Methodology : Dock the compound into active sites (e.g., GABA receptors) using AutoDock Vina. Parameterize the force field to account for fluorine’s electronegativity and methoxy’s steric bulk. Validate with mutagenesis studies on key binding residues.
- Key Evidence : Pyridine derivatives in neurological target studies .
Q. What synthetic routes enable selective fluorination at the C3 position while preserving the methoxy group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
